Sodium cyclopropylmethanesulfinate

CAS No.: 1162683-66-0

Cat. No.: VC7703460

Molecular Formula: C4H7NaO2S

Molecular Weight: 142.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1162683-66-0 |

|---|---|

| Molecular Formula | C4H7NaO2S |

| Molecular Weight | 142.15 |

| IUPAC Name | sodium;cyclopropylmethanesulfinate |

| Standard InChI | InChI=1S/C4H8O2S.Na/c5-7(6)3-4-1-2-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |

| Standard InChI Key | CMPMFPKRKZPWJW-UHFFFAOYSA-M |

| SMILES | C1CC1CS(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

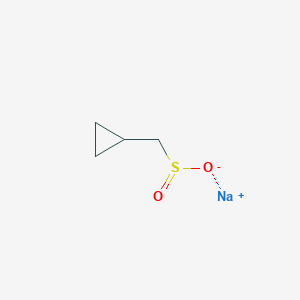

Sodium cyclopropylmethanesulfinate (C₅H₇NaO₂S) consists of a cyclopropane ring fused to a methane group, which is further bonded to a sulfinate group (SO₂⁻) and a sodium counterion. The cyclopropane ring introduces significant steric strain, influencing the compound’s reactivity and stability. Key structural features include:

-

Molecular Formula: C₅H₇NaO₂S

-

Molecular Weight: 162.16 g/mol

-

Functional Groups: Cyclopropane (C₃H₅), sulfinate (SO₂⁻), and sodium ion (Na⁺) .

Comparative analysis with sodium methanesulfonate (CH₃SO₃Na), a structurally related compound, reveals differences in solubility and reactivity due to the cyclopropane group. For instance, sodium methanesulfonate has a density of 1.481 g/cm³ and a melting point of 17–19°C, whereas the cyclopropyl derivative likely exhibits altered physical properties owing to its strained ring system .

Synthesis and Production Pathways

The synthesis of sodium cyclopropylmethanesulfinate can be inferred from methods used for analogous sulfonates and sulfinates. A patented approach for converting sodium methanesulfonate to methanesulfonic acid involves reacting the sodium salt with hydrogen chloride in ethanol, catalyzed by cyclodextrin . Adapting this method, sodium cyclopropylmethanesulfinate could be synthesized via:

-

Sulfination of Cyclopropylmethane: Reaction of cyclopropylmethane with sulfur dioxide under controlled conditions to form the sulfinic acid.

-

Neutralization: Treatment with sodium hydroxide to yield the sodium sulfinate salt.

Key reaction parameters include temperature control (<60°C to prevent cyclopropane ring opening) and the use of aprotic solvents to avoid hydrolysis .

Physicochemical Properties

While experimental data specific to sodium cyclopropylmethanesulfinate is scarce, extrapolation from related compounds provides preliminary insights:

The cyclopropane ring’s strain may reduce thermal stability compared to linear sulfonates, necessitating inert storage conditions .

Applications in Pharmaceutical and Material Science

Role in Drug Design

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume